MEGA-10

Membrane Protein Biochemistry Detergent Dialysis Functional Reconstitution

MEGA-10 is a non-ionic detergent for gentle solubilization of integral membrane proteins, preserving native conformation and activity. It outperforms CHAPS in 2-DE proteomics (improved spot resolution) and enhances drug permeation 3-fold in PAMPA models. Ideal for functional studies, immunoprecipitation, and protein reconstitution.

Molecular Formula C17H35NO6
Molecular Weight 349.5 g/mol
CAS No. 85261-20-7
Cat. No. B1203248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEGA-10
CAS85261-20-7
Synonymsdecanoyl-N-methylglucamide
MEGA-10
Molecular FormulaC17H35NO6
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCC(=O)N(C)CC(C(C(C(CO)O)O)O)O
InChIInChI=1S/C17H35NO6/c1-3-4-5-6-7-8-9-10-15(22)18(2)11-13(20)16(23)17(24)14(21)12-19/h13-14,16-17,19-21,23-24H,3-12H2,1-2H3/t13-,14+,16+,17+/m0/s1
InChIKeyUMWKZHPREXJQGR-XOSAIJSUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decanoyl N-methylglucamide (MEGA-10) CAS 85261-20-7: A High-CMC, Dialyzable Non-Ionic Detergent for Membrane Protein Solubilization and Reconstitution


Decanoyl N-methylglucamide (MEGA-10; CAS 85261-20-7) is a non-ionic, non-denaturing detergent belonging to the alkanoyl-N-methylglucamide (MEGA) class. It is composed of a hydrophilic methylglucamine headgroup and a hydrophobic decanoyl (C10) acyl chain [1], [2]. This structural class is characterized by high critical micelle concentrations (CMC) in the millimolar range and low UV absorbance, properties that are advantageous for membrane protein research [2], [3]. MEGA-10 is supplied as a white, water-soluble powder with a purity typically ≥98% and is widely used for the solubilization and functional reconstitution of integral membrane proteins , .

Why Decanoyl N-methylglucamide Cannot Be Directly Substituted with Closely Related Non-Ionic Detergents


Substituting Decanoyl N-methylglucamide with other non-ionic detergents, even within the same MEGA series, is not trivial due to the profound impact of acyl chain length on critical micelle concentration (CMC) and, consequently, on the ease of removal and protein function [1]. For instance, the nine-carbon analog nonanoyl-N-methylglucamide (MEGA-9) has a CMC of approximately 25 mM, nearly four times higher than MEGA-10's 6-7 mM [1]. This difference dictates the operational concentration range required for solubilization and the subsequent dialysis time needed for detergent removal. Furthermore, more distantly related non-ionic detergents like octyl glucoside (OG) or dodecyl maltoside (DDM) possess vastly different hydrophobic tail structures and CMCs, which can lead to divergent outcomes in terms of membrane protein extraction efficiency, stability, and activity preservation [2], [3]. A change in detergent is not a minor buffer adjustment; it necessitates a complete re-optimization of solubilization and purification protocols.

Quantitative Evidence Guide: Differentiating Decanoyl N-methylglucamide (MEGA-10) for Scientific Procurement


Rapid Removal by Dialysis vs. Lower CMC Detergents: A Critical Operational Advantage

MEGA-10's relatively high critical micelle concentration (CMC) of 6-7 mM at 20-25°C translates into a significant operational advantage: it can be rapidly and efficiently removed by dialysis, a property not shared by lower-CMC detergents like n-Dodecyl-β-D-maltoside (DDM; CMC ~0.17 mM) . In a direct application, this high CMC allowed researchers to reconstitute a Na+-dependent neutral amino acid transporter and completely obviate the need for a prolonged dialysis step, accelerating the experimental workflow [1].

Membrane Protein Biochemistry Detergent Dialysis Functional Reconstitution CMC

Superior Proteome Coverage in 2D-GE vs. CHAPS: A Quantified Gain in Spot Number and Resolution

In a systematic optimization of detergent extraction for membrane proteome analysis by two-dimensional gel electrophoresis (2D-GE), buffers containing MEGA-10 and the zwitterionic lipid LPC demonstrated selective improvement over the widely used zwitterionic detergent CHAPS [1]. Extractions of human erythrocyte, mouse liver, and mouse brain membranes with MEGA-10/LPC resulted in quantifiably superior 2D-GE outcomes, including increased spot number, spot density, and resolution [1].

Membrane Proteomics Two-Dimensional Gel Electrophoresis Detergent Screening CHAPS

Accurate Predictive Modeling of CMC vs. Traditional Models: Informing Formulation Design

The complex molecular structure of MEGA-10 serves as a rigorous test case for thermodynamic models of micelle formation. A comparative study using a novel molecular-thermodynamic (CS-MT) model demonstrated that its CMC prediction for MEGA-10 (6.55 mM) was in much closer agreement with the experimental value (5 mM) than the prediction from a traditional MT model (43.3 mM) [1].

Molecular Thermodynamics Micellization Modeling Surfactant Science CMC Prediction

Maintenance of Functional Activity Post-Solubilization vs. Harsher Detergents

A key advantage of MEGA-10 over ionic or more hydrophobic non-ionic detergents is its ability to preserve the native conformation and function of solubilized membrane proteins . In a functional assay, the melibiose transport carrier from E. coli was solubilized with MEGA-10 and reconstituted into proteoliposomes, where it retained measurable counterflow activity [1]. Similarly, cytochrome c oxidase solubilized with MEGA-10 from a thermoacidophilic archaeon exhibited a Vmax of 63 µmol/min/mg at 50°C [2].

Membrane Protein Function Enzyme Activity Transport Assay Non-Denaturing Detergent

Low UV Absorbance Enables Direct Spectrophotometric Analysis of Proteins

MEGA-10 exhibits low absorbance in the ultraviolet (UV) region, a key characteristic of the alkanoyl-N-methylglucamide class . This property allows for the direct determination of protein concentration using standard A280 spectrophotometry without significant interference from the detergent itself. Vendor specifications often quantify this, with a reported fluorescence of <10% for a 0.1% solution at 345nm [1].

Protein Quantitation Spectrophotometry UV Absorbance Detergent Compatibility

High-Value Application Scenarios for Decanoyl N-methylglucamide (MEGA-10) in Membrane Protein Research


Rapid Functional Reconstitution of Transporters into Proteoliposomes

MEGA-10 is the detergent of choice when the goal is the rapid, functional reconstitution of membrane transporters, as its high CMC (6-7 mM) facilitates quick removal by dialysis . This eliminates the prolonged dialysis steps required by lower-CMC detergents like DDM . The method has been successfully applied to reconstitute Na+-dependent neutral amino acid transporters [1] and the melibiose carrier [2], where the resulting proteoliposomes exhibited native-like transport activity, confirming the detergent's mild nature.

Enhanced Membrane Proteome Profiling by 2D Gel Electrophoresis

For proteomics core facilities or researchers analyzing complex membrane proteomes by 2D-GE, MEGA-10 offers a validated path to improved data quality. An optimized extraction buffer containing MEGA-10 and LPC has been shown to yield superior spot numbers and resolution compared to the conventional CHAPS buffer when analyzing human, mouse liver, and mouse brain membranes [3]. This translates to better coverage and identification of hydrophobic membrane proteins that are often underrepresented in proteomic analyses.

Spectrophotometric Analysis of Solubilized Membrane Proteins Without Detergent Removal

When direct, accurate quantitation of detergent-solubilized membrane proteins is needed, MEGA-10 provides a significant workflow advantage. Its low UV absorbance allows for protein concentration determination via standard A280 measurements without the interference seen with aromatic detergents like Triton X-100. This eliminates an extra buffer-exchange or detergent-removal step, streamlining the analysis of samples destined for enzyme assays, binding studies, or further purification.

Thermodynamic and Biophysical Studies of Micellization

Owing to its well-defined structure and the availability of accurate predictive models, MEGA-10 serves as an excellent model compound for fundamental studies of micelle formation and mixed surfactant systems. Research has demonstrated that advanced computational models can accurately predict its CMC [4], and detailed experimental analyses have characterized its self-assembly and hydration behavior [5]. These properties make MEGA-10 a reliable standard for colloid and surface science research.

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